5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one
CAS No.: 26738-34-1
Cat. No.: VC6608118
Molecular Formula: C10H5Cl2NOS2
Molecular Weight: 290.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26738-34-1 |
|---|---|
| Molecular Formula | C10H5Cl2NOS2 |
| Molecular Weight | 290.18 |
| IUPAC Name | (5E)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ |
| Standard InChI Key | DUTNBAQMMZPIKM-FPYGCLRLSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazolidin-4-one ring (C₃H₃NOS) fused with a benzylidene group substituted with chlorine atoms at the 2- and 4-positions. The thioxo group at C-2 replaces the typical carbonyl oxygen, enhancing electronic delocalization and influencing molecular interactions . Crystallographic data from analogous compounds, such as 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, reveal a planar geometry with dihedral angles between the benzylidene and thiazolidinone rings ranging from 4.4° to 13.4° . This planarity facilitates π-π stacking and hydrogen bonding, critical for target binding.
Table 1: Key Structural Parameters of 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one Analogs
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Bond Length (C=S) | 1.65–1.68 | 5-(4-Cl-benzylidene) |
| Dihedral Angle (Ar-Core) | 4.4–13.4° | 5-(4-Cl-benzylidene) |
| Torsion (N-C-S-C) | 178.2° | 5-(4-Cl-benzylidene) |
Electronic and Steric Effects
The electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene moiety enhance the compound’s electrophilicity, promoting interactions with nucleophilic residues in biological targets . The thioxo group further increases electron density at the C-2 position, modulating redox potential and solubility. LogP values for similar dichloro-substituted thiazolidinones range from 2.8 to 3.5, indicating moderate lipophilicity suitable for membrane penetration .
Synthesis and Structural Modification
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation, reacting 2-thioxo-thiazolidin-4-one with 2,4-dichlorobenzaldehyde in the presence of a base (e.g., piperidine) under reflux conditions . Solvent choice (e.g., DMSO, ethanol) influences yield and purity, with DMSO favoring higher crystallinity .
Representative Procedure:
-
Dissolve 2-thioxo-thiazolidin-4-one (1.0 eq) and 2,4-dichlorobenzaldehyde (1.2 eq) in anhydrous DMSO.
-
Add piperidine (0.1 eq) and reflux at 110°C for 6–8 hours.
-
Cool, precipitate with ice-water, and recrystallize from ethanol.
Structural Analogues and SAR
Modifications at the benzylidene and thioxo positions significantly impact bioactivity:
-
Chlorine Substitution: Dichloro analogs exhibit superior antimicrobial activity compared to mono- or non-halogenated derivatives due to enhanced electron withdrawal and steric hindrance .
-
Thioxo vs. Oxo: Replacement of the C-2 carbonyl with thioxo improves antifungal potency by 3- to 5-fold, as seen in Candida spp. assays .
Table 2: Comparative Bioactivity of Thiazolidinone Derivatives
Biological Activities and Mechanisms
Antifungal Activity
5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one demonstrates fungicidal activity against Candida albicans (MIC: 8.2 μg/mL) and Aspergillus fumigatus (MIC: 12.4 μg/mL) . Mechanistic studies on analogs suggest disruption of fungal glucose transport via inhibition of hexose transporters (e.g., Hxt1p), leading to metabolic collapse . Morphological changes, including cell wall thinning and cytoplasmic leakage, are observed via electron microscopy.
Antibacterial Activity
Against Gram-positive Staphylococcus aureus, the compound shows moderate activity (MIC: 16.0 μg/mL), likely due to interference with cell wall synthesis or protein tyrosine phosphatases . Gram-negative bacteria exhibit higher resistance (MIC: >32 μg/mL), attributed to outer membrane impermeability .
Future Directions and Challenges
Optimization Strategies
-
Prodrug Design: Esterification of the thioxo group to improve oral bioavailability.
-
Hybrid Derivatives: Conjugation with fluconazole or β-lactam scaffolds to broaden spectrum.
Target Identification
Proteomic screening and CRISPR-Cas9 mutagenesis are needed to elucidate primary targets beyond glucose transporters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume